molecular formula C11H12FN5 B2504710 5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine CAS No. 338965-17-6

5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine

Cat. No.: B2504710
CAS No.: 338965-17-6
M. Wt: 233.25
InChI Key: UUWCIAKUXCTWRY-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C11H11FN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine typically involves the reaction of 2-fluorobenzylamine with a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of palladium catalysts and organoboron compounds is common in these processes .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]pyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c12-8-4-2-1-3-6(8)5-7-9(13)16-11(15)17-10(7)14/h1-4H,5H2,(H6,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWCIAKUXCTWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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